molecular formula C17H16ClNO B11374093 3-(3-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

3-(3-chlorobenzyl)-1-ethyl-1,3-dihydro-2H-indol-2-one

Cat. No.: B11374093
M. Wt: 285.8 g/mol
InChI Key: XACBZMSRFZVNDE-UHFFFAOYSA-N
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Description

3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chlorophenyl group attached to the indole core, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of fully saturated indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antimicrobial agent.

    Biological Research: It is used to investigate the biological pathways and molecular targets involved in various diseases.

    Industrial Applications: The compound is used in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various receptors and enzymes, influencing their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    3-[(4-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a different position of the chlorine atom.

    3-[(3-BROMOPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

3-[(3-CHLOROPHENYL)METHYL]-1-ETHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorophenyl group can enhance its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.

Properties

Molecular Formula

C17H16ClNO

Molecular Weight

285.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)methyl]-1-ethyl-3H-indol-2-one

InChI

InChI=1S/C17H16ClNO/c1-2-19-16-9-4-3-8-14(16)15(17(19)20)11-12-6-5-7-13(18)10-12/h3-10,15H,2,11H2,1H3

InChI Key

XACBZMSRFZVNDE-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(C1=O)CC3=CC(=CC=C3)Cl

Origin of Product

United States

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